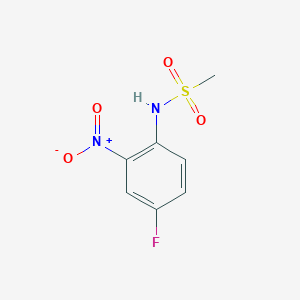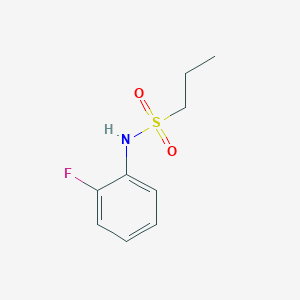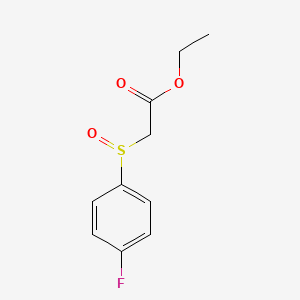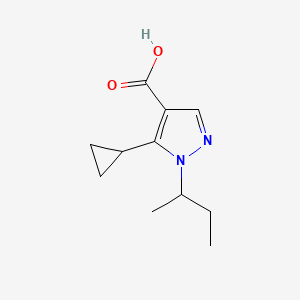
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole ring and a carboxylic acid functional group. Its chemical structure consists of a cyclopropyl group attached to the pyrazole ring, along with a carboxylic acid moiety. The compound’s molecular formula is C9H14N2O2 .
Applications De Recherche Scientifique
Xanthine Oxidoreductase Inhibition : A novel compound, Y-700, structurally related to pyrazole carboxylic acids, has been synthesized and evaluated as a potent inhibitor of xanthine oxidoreductase (XOR). This inhibition is crucial for the potential treatment of hyperuricemia and diseases where XOR is involved, highlighting the therapeutic relevance of pyrazole carboxylic acid derivatives in addressing metabolic disorders associated with purine metabolism (Fukunari et al., 2004).
Antitumor Activity : Y-700 has also been found to suppress the development of colon aberrant crypt foci in mice treated with a carcinogen, suggesting a role in cancer prevention. This effect, coupled with reduced serum urate levels, indicates the multifaceted potential of pyrazole carboxylic acid derivatives in both metabolic and cancer-related research (Hashimoto et al., 2005).
Antidepressant Activity : A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, structurally related to pyrazole carboxylic acids, have been synthesized and evaluated for their antidepressant activity. One particular derivative showed significant reduction in immobility time in animal models, suggesting potential applications in the treatment of depression (Mathew et al., 2014).
Pain Management : A study on 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles revealed anti-hyperalgesic and anti-edematogenic effects in animal models of pathological pain, without causing locomotive disorders. This demonstrates the potential of pyrazole carboxylic acid derivatives in developing new analgesic drugs (Lobo et al., 2015).
Propriétés
IUPAC Name |
1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-7(2)13-10(8-4-5-8)9(6-12-13)11(14)15/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLPNAWLKPYKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



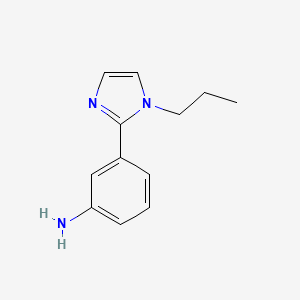
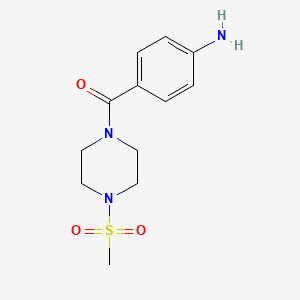
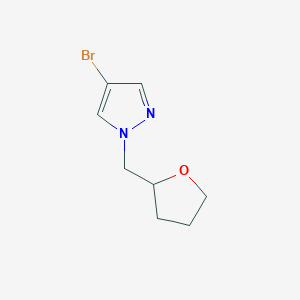
![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)

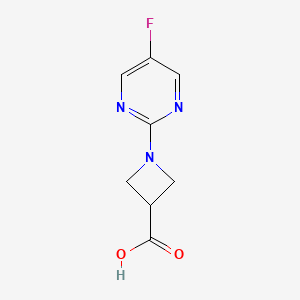
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)

